4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a bicyclic framework substituted with aromatic and heteroaromatic groups. Key structural features include:
- 4-Benzoyl group: A benzoyl moiety at position 4, contributing to hydrophobic interactions.
- 3-Hydroxy group: A polar hydroxyl group at position 3, enabling hydrogen bonding.
- 1-[(Pyridin-3-yl)methyl]: A pyridine-containing N-substituent, offering π-π stacking capabilities and solubility modulation.
Structural elucidation via X-ray crystallography likely relies on SHELX software, widely used for small-molecule refinement .
Properties
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-18-10-8-16(9-11-18)20-19(21(27)17-6-2-1-3-7-17)22(28)23(29)26(20)14-15-5-4-12-25-13-15/h1-13,20,27H,14H2/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCDOGZBAJRMDU-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions One common method involves the condensation of a benzoyl chloride derivative with a fluorophenyl-substituted pyrrolidine under basic conditionsThe final step often involves the hydroxylation of the pyrrolidine ring to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis. This inhibition disrupts the formation of the Z-ring, leading to cell death . Additionally, its fluorophenyl group may enhance its binding affinity to certain enzymes, thereby increasing its potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with three analogs from the evidence:
Structural-Activity Relationship (SAR) Insights
A. 4-Aroyl Substitutions
- Benzoyl vs. Fluorobenzoyl: The target compound’s benzoyl group (non-fluorinated) may offer less electron-withdrawing character compared to the 4-fluorobenzoyl group in ’s analog. Fluorination typically enhances metabolic stability and binding affinity to hydrophobic pockets .
B. 5-Aryl Substitutions
- 4-Fluorophenyl vs. 4-Trifluoromethoxyphenyl : The trifluoromethoxy group in Compound 23 is more electronegative than fluorine, possibly enhancing interactions with positively charged residues in biological targets .
- Hydroxy-Methoxy Phenyl () : The 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding and polar interactions, which could improve aqueous solubility but reduce blood-brain barrier penetration .
C. N-Substituent Modifications
- Pyridin-3-ylmethyl vs. Furan-2-ylmethyl: The pyridine group in the target compound supports π-π stacking with aromatic amino acids (e.g., tyrosine), while the furan in ’s analog may engage in weaker dipole interactions. Furan also reduces basicity, altering pH-dependent solubility .
Research Findings and Implications
Crystallography and Structural Validation
The SHELX system () is critical for refining crystal structures of these compounds. For example, Compound 23’s melting point (246–248°C) correlates with its crystalline stability, likely validated via SHELXL refinement . The target compound’s pyridinylmethyl group may induce specific crystal packing patterns, though experimental data are unavailable in the evidence.
Q & A
Q. What are the common synthetic protocols for preparing pyrrol-2-one derivatives with fluorophenyl substituents?
Synthesis typically involves multi-step reactions, including cyclization and substitution. For example:
- Step 1 : Condensation of substituted benzaldehydes (e.g., 4-fluorophenyl derivatives) with ketones or amines under basic conditions.
- Step 2 : Cyclization via acid or base catalysis to form the pyrrol-2-one core.
- Step 3 : Functionalization of the side chain (e.g., introducing pyridinylmethyl groups via alkylation).
Key parameters include solvent choice (e.g., methanol or THF), temperature control (room temperature to reflux), and stoichiometric ratios of reagents. Yields vary significantly (9–62%) depending on substituent reactivity and purification methods (e.g., recrystallization from MeOH) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing aromatic (4-fluorophenyl) and heterocyclic (pyrrol-2-one) signals.
- FTIR : Confirms hydroxyl (-OH) and carbonyl (C=O) groups via absorption bands at ~3200 cm⁻¹ and ~1700 cm⁻¹, respectively.
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <5 ppm error) .
Q. How can solubility and stability issues be addressed during experimental workflows?
- Solubility : Use polar aprotic solvents (e.g., DMSO) for dissolution, followed by dilution in aqueous buffers for biological assays.
- Stability : Store under inert atmospheres (N2/Ar) at −20°C to prevent oxidation of the hydroxyl group or hydrolysis of the pyrrolone ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variable Substituents : Systematically alter substituents (e.g., replacing 4-fluorophenyl with 3-trifluoromethylphenyl) and assess effects on target binding (e.g., enzyme inhibition).
- Biological Assays : Use in vitro models (e.g., kinase inhibition assays) to correlate substituent electronic/hydrophobic properties with IC50 values.
- Computational Modeling : Employ docking simulations (e.g., AutoDock) to predict interactions with active sites, guiding synthetic priorities .
Q. What strategies improve reaction yields in multi-step syntheses?
- Optimized Reaction Time : Shorter reaction times (3 h vs. overnight) reduce side-product formation for sterically hindered aldehydes (e.g., 4-tert-butylbenzaldehyde) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency.
- Workup Adjustments : For low-yield reactions, alternative purification (e.g., column chromatography instead of recrystallization) may recover more product .
Q. How should researchers resolve contradictions in spectroscopic data for structural elucidation?
- Ambiguous NMR Peaks : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from aromatic protons or diastereotopic methylene groups.
- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding patterns, especially when NMR data conflicts with computational predictions .
Q. What experimental designs are robust for assessing environmental stability or degradation pathways?
- Hydrolytic Stability Tests : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS.
- Photodegradation Studies : Expose to UV light (254–365 nm) and quantify breakdown products using HPLC with diode-array detection.
- Oxidative Stress Assays : Use radical initiators (e.g., AIBN) to simulate oxidative environments and identify susceptible functional groups .
Methodological Considerations
Q. How can researchers validate the purity of intermediates in multi-step syntheses?
Q. What statistical approaches are appropriate for analyzing biological assay reproducibility?
Q. How can computational tools predict metabolic pathways or toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
